5-(4-Acetylphenyl)-2-methoxyphenol
Description
5-(4-Acetylphenyl)-2-methoxyphenol is a phenolic compound characterized by a methoxy group at the 2-position of the phenol ring and a 4-acetylphenyl substituent at the 5-position. This structure confers unique physicochemical and biological properties, particularly in enzyme inhibition. Evidence highlights its role in inhibiting chymotrypsin-like (CT-L) proteasomal activity, with compound derivatives retaining bioactivity comparable to established inhibitors like ONX-0914 . The acetylphenyl group enhances potency, likely through hydrophobic interactions and steric effects, making it a candidate for therapeutic development.
Properties
IUPAC Name |
1-[4-(3-hydroxy-4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)11-3-5-12(6-4-11)13-7-8-15(18-2)14(17)9-13/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFLKJLYPCLEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685543 | |
| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-93-5 | |
| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 2-methoxyphenol under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness by using efficient catalysts and reaction conditions. Continuous flow reactors may also be employed to enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(4-Acetylphenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the acetyl group can undergo metabolic transformations. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Bioactivity: The acetylphenyl group in this compound enhances proteasomal inhibition, likely through hydrophobic binding pockets in enzymes . In contrast, thiazole derivatives (e.g., compound 6b) exhibit COX-2 selectivity due to hydrogen bonding with the 2-amino group and steric hindrance from the thiazole ring . Chlorinated analogs (e.g., 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone) prioritize synthetic accessibility over bioactivity, serving as intermediates for further modifications .
Impact of Heterocyclic Systems :
Silicon-Based Derivatives :
- Compounds 65 and 66 () incorporate silicon, which may increase lipophilicity and resistance to oxidative degradation. However, their biological relevance remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
